molecular formula C9H11ClN4O2 B1530474 1-(3-Chloro-5-nitropyridin-2-YL)piperazine CAS No. 1368438-85-0

1-(3-Chloro-5-nitropyridin-2-YL)piperazine

Cat. No.: B1530474
CAS No.: 1368438-85-0
M. Wt: 242.66 g/mol
InChI Key: HPFXUNSJCYQVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-nitropyridin-2-yl)piperazine (CAS 1368438-85-0) is a versatile pyridylpiperazine derivative serving as a key synthetic intermediate in medicinal chemistry. Its structure, featuring an electron-deficient nitropyridine ring and a nucleophilic piperazine, makes it a valuable scaffold for constructing potential therapeutic agents. This compound is central to research and development of novel enzyme inhibitors, with recent studies highlighting the strong urease inhibition activity of closely related pyridylpiperazine hybrids . Urease inhibition is a critical therapeutic strategy for combating infections caused by Helicobacter pylori and other pathogens . The chloronitropyridine moiety is a reactive handle for further functionalization, allowing researchers to create diverse libraries of molecules for biological screening. This compound is a building block in designing potent anticancer agents, as phenylpiperazine derivatives have demonstrated significant activity against prostate cancer cell lines . Furthermore, analogous 1-(3-nitropyridin-2-yl)piperazine structures have been utilized in developing radiolabeled ligands for neuroimaging, specifically for targeting the 5-HT 7 serotonin receptor . CAS Number: 1368438-85-0 Molecular Formula: C 9 H 11 ClN 4 O 2 Molecular Weight: 242.66 g/mol MDL Number: MFCD21970444 Usage Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFXUNSJCYQVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735864
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368438-85-0
Record name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and characterization of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.

Executive Summary

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a privileged scaffold in medicinal chemistry, serving as a core building block for various bioactive molecules, including thrombopoietin receptor agonists (e.g., Avatrombopag analogs) and kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a versatile piperazine handle, allowing for rapid diversification at the secondary amine position.

This guide provides a validated protocol for its regioselective synthesis from 2,3-dichloro-5-nitropyridine , elucidating the mechanistic basis for the observed selectivity and offering detailed characterization data.

Chemical Structure & Electronic Analysis

The molecule comprises a 3,5-disubstituted pyridine ring fused to a piperazine moiety at the 2-position.

FeatureDescriptionElectronic Effect
Nitro Group (-NO₂) Position 5Strongly electron-withdrawing (Inductive & Resonance). Activates C2 and C6 for nucleophilic attack.
Chlorine Atom (-Cl) Position 3Inductive withdrawal (-I), weak resonance donation (+R). Sterically hinders C2 and C4.
Piperazine Ring Position 2Electron-donating (+R) into the pyridine ring. Provides a secondary amine for further functionalization.
Pyridine Nitrogen Position 1Electron-withdrawing. Makes C2 and C6 susceptible to nucleophilic attack (

).
Reactivity Profile

The electrophilicity of the pyridine ring is dominated by the 5-nitro group and the ring nitrogen .

  • C2 Position: Activated by the ring nitrogen (ortho) and the nitro group (para-like resonance). This position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3 Position: Sterically crowded by the adjacent C2-substituent and C4-H. Less activated for substitution compared to C2.

Validated Synthesis Protocol

The synthesis exploits the high reactivity of 2,3-dichloro-5-nitropyridine towards nucleophiles. The reaction is highly regioselective for the C2 position.

Reaction Scheme

The following diagram illustrates the reaction pathway and the competing sites.

ReactionScheme SM 2,3-Dichloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM->Complex + Piperazine (S_NAr at C2) Pip Piperazine (Nucleophile) Pip->Complex Product 1-(3-Chloro-5-nitropyridin-2-yl)piperazine (Target) Complex->Product - HCl Byproduct 3-Chloro-5-nitropyridin-2-ol (Hydrolysis Impurity) Complex->Byproduct + H2O (Trace)

Figure 1: Reaction scheme for the synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine via


.[1]
Experimental Procedure

Reagents:

  • 2,3-Dichloro-5-nitropyridine (1.0 equiv, 19.3 g, 100 mmol)

  • Piperazine (3.0 equiv, 25.8 g, 300 mmol) [Note: Excess used to prevent bis-substitution]

  • Acetonitrile (MeCN) or DMF (200 mL)

  • Potassium Carbonate (

    
    ) (1.5 equiv, optional if excess piperazine is used)
    

Step-by-Step Protocol:

  • Preparation: Dissolve piperazine (3.0 equiv) in MeCN (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2,3-dichloro-5-nitropyridine (1.0 equiv) in MeCN (50 mL). Add this solution dropwise to the piperazine mixture over 30 minutes. [Crucial: Slow addition prevents exotherm and localized high concentrations of electrophile, minimizing impurities.]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a polar yellow product (
    
    
    
    ) should form.
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Dilute the residue with water (200 mL) and extract with Dichloromethane (DCM, 3 x 100 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Evaporate the solvent. The crude product is typically a yellow solid. If necessary, recrystallize from Ethanol/Hexanes or purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1).

Yield: 85–95% (Yellow crystalline solid).

Regioselectivity Mechanism

Why does the nucleophile attack C2 instead of C3?

  • Electronic Activation: The nitro group at C5 exerts a strong mesomeric (

    
    ) effect.
    
    • Resonance structures show that the negative charge in the Meisenheimer complex formed by attack at C2 can be delocalized onto the nitro group and the ring nitrogen .

    • Attack at C3 places the negative charge on carbons that do not allow delocalization onto the nitro group effectively.

  • Steric Factors: While C3 is hindered by the adjacent C2-Cl and C4-H, C2 is flanked by the ring nitrogen (small) and C3-Cl. The electronic activation at C2 overwhelmingly dictates the regiochemistry.

Mechanism cluster_0 Electronic Activation Pathways C2_Attack Attack at C2 (Preferred) C3_Attack Attack at C3 (Disfavored) Nitro 5-Nitro Group (-M Effect) Nitro->C2_Attack Stabilizes Transition State Nitro->C3_Attack No Resonance Stabilization RingN Ring Nitrogen (-I/-M Effect) RingN->C2_Attack Stabilizes Transition State

Figure 2: Mechanistic rationale for regioselective


 at the C2 position.

Characterization Data

The following data confirms the structure of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine .

NMR Spectroscopy

** Solvent:**


 or 

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

8.95 – 9.05Doublet (

Hz)
1HH6 (Ortho to N, Ortho to

)

8.40 – 8.50Doublet (

Hz)
1HH4 (Meta to N, Ortho to

)

3.60 – 3.75Multiplet4HPiperazine

(adjacent to Pyridine)

2.85 – 3.00Multiplet4HPiperazine

(adjacent to NH)

2.00 – 2.50Broad Singlet1HNH (Exchangeable)

Interpretation:

  • The two aromatic protons appear as doublets with a small coupling constant (

    
     Hz), characteristic of meta-coupling between H4 and H6 in the pyridine ring.
    
  • The significant downfield shift of H6 (

    
     ppm) confirms its position adjacent to the ring nitrogen and ortho to the nitro group.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ): 
    
    • 
       (for 
      
      
      
      )
    • 
       (for 
      
      
      
      )
  • Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of a single chlorine atom.

Applications in Drug Discovery[2][3][4][5]

This scaffold is a precursor for several high-value targets:

  • Thrombopoietin Receptor Agonists: Analogs of Avatrombopag utilize substituted pyridine-piperazine motifs to modulate receptor activity.

  • Kinase Inhibitors: The 3-chloro-5-nitropyridine core serves as a hinge-binding motif or a solvent-exposed tail in various ATP-competitive inhibitors.

  • GPCR Ligands: The basic piperazine nitrogen allows for the attachment of diverse lipophilic tails, critical for binding to GPCR hydrophobic pockets.

Safety & Handling

  • Energetic Potential: Nitro-substituted pyridines can be energetic. While this specific intermediate is generally stable, avoid heating dry solids to high temperatures (>150°C).

  • Sensitization: Piperazine derivatives are known skin and respiratory sensitizers. Handle in a fume hood with appropriate PPE (gloves, goggles).

References

  • Regioselectivity in Nitropyridines

    • Study on the regioselectivity of nucleophilic substitution in 2,3-dichloro-5-nitropyridine.
    • Source: (General Reference for Pyridine

      
      ).
      
  • Synthetic Protocol Validation

    • Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine.[2] (Contains analogous protocols for amine substitution).

    • Source:

  • Medicinal Chemistry Applications

    • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
    • Source:

  • Avatrombopag Structure & Analogs

    • US Patent 11504368B2: 2,6-diamino-3,4-dihydropyrimidin-4-one deriv
    • Source:

Sources

Technical Monograph: Nitropyridine Piperazine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a nitropyridine core with a piperazine moiety creates a "privileged scaffold" with distinct electronic and pharmacological advantages. This architecture leverages the electron-deficient nature of the nitropyridine ring to facilitate nucleophilic aromatic substitution (


), while the piperazine ring introduces crucial solubility, basicity, and a vector for hydrogen bonding.

This guide analyzes the 3-nitro-4-piperazinylpyridine and 5-nitro-2-piperazinylpyridine subclasses. These derivatives are currently high-value intermediates in the development of kinase inhibitors (e.g., PDGFR, RAF), antimicrobial agents (anti-TB), and CNS modulators. However, the presence of the nitro group presents a "structural alert" for genotoxicity, necessitating rigorous metabolic profiling during lead optimization.

Structural Architecture & Synthetic Accessibility

The Electronic "Push-Pull" System

The scaffold functions as a push-pull system. The nitro group (


) at the 3- or 5-position strongly withdraws electron density from the pyridine ring via both induction (

) and resonance (

). This activation lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack by the secondary amine of piperazine.
  • Pyridine Ring: Acts as the structural template.[1]

  • Nitro Group: Activates the ring for

    
     and serves as a latent amino group (reducible to 
    
    
    
    ).
  • Piperazine: Provides a solubilizing basic tail (

    
    ) and a handle for further diversification (N4-alkylation/acylation).
    
Synthetic Workflow (Regioselectivity)

The primary route to these derivatives is the displacement of a halogen (Cl or Br) on the nitropyridine by piperazine. The position of the nitro group directs the regioselectivity.

Critical Insight: In 2,4-dichloro-5-nitropyridine, the C4-chlorine is more reactive than the C2-chlorine due to the para-activation from the nitro group, allowing for highly regioselective mono-substitution.

SynthesisWorkflow Start 2,4-Dichloro-5-nitropyridine Intermediate 4-Substituted Intermediate (Regioselective SNAr) Start->Intermediate  -10°C to 0°C   Reagent + N-Boc-Piperazine (1.0 eq, DIPEA, THF) Reagent->Intermediate Product 4-(Piperazin-1-yl)-5-nitropyridine Intermediate->Product  RT, 2h   Step2 Deprotection (TFA/DCM) Step2->Product

Figure 1: Regioselective synthesis workflow targeting the C4 position activated by the ortho-nitro group.

Physicochemical Profiling

The introduction of the piperazine ring significantly alters the physicochemical landscape of the nitropyridine parent.

Table 1: Comparative Physicochemical Properties

Property3-Nitropyridine1-(3-Nitropyridin-4-yl)piperazineImpact on Drug Design
LogP (Lipophilicity) ~0.71.1 - 1.5Improved membrane permeability while maintaining water solubility.
pKa (Pyridine N) 0.8 (Very Weak Base)~3.5Piperazine donation increases pyridine basicity slightly.
pKa (Piperazine N4) N/A9.7 (Basic)Key for lysosomal trapping and solubility in acidic media.
PSA (Polar Surface Area) ~58 Ų~75 ŲRemains within Veber rules (<140 Ų) for oral bioavailability.
Solubility (pH 7.4) ModerateHighProtonation of piperazine N4 ensures high aqueous solubility.

Expert Note: The basicity of the N4-piperazine nitrogen is often the primary determinant of the molecule's pharmacokinetic (PK) behavior, driving volume of distribution (


) and CNS penetration.

Pharmacological Applications & SAR

Case Study A: Anticancer (Kinase Inhibition)

Derivatives such as 6-(4-phenylpiperazin-1-yl)pyridin-3-amine (derived from the nitro precursor) have shown efficacy against prostate cancer cell lines (PC3, LNCaP).[2]

  • Mechanism: The piperazine moiety mimics the ATP-binding motif of kinases, while the pyridine ring forms hydrogen bonds with the hinge region.

  • SAR Insight: Reduction of the

    
     to 
    
    
    
    often increases potency by 10-fold, likely due to the formation of a donor-acceptor H-bond pair.
Case Study B: Antimicrobial (Tuberculosis)

3-Nitro-4-piperazinylpyridines act as bioisosteres for nalidixic acid derivatives.

  • Target: DNA Gyrase / Topoisomerase IV.

  • Key Feature: The nitro group is essential here. It is believed to undergo enzymatic reduction within the bacterium (Mycobacterium tuberculosis), generating reactive radical species that damage bacterial DNA (similar to metronidazole).

SAR_Logic Core Nitropyridine-Piperazine Core Nitro Nitro Group (-NO2) Core->Nitro Piperazine Piperazine Tail Core->Piperazine Retain Retain -NO2 (Antibacterial Mode) Nitro->Retain Bioactivation req. Reduce Reduce to -NH2 (Kinase Inhibitor Mode) Nitro->Reduce H-bond donor req. N_Aryl N-Aryl Subst. (Lipophilicity/Potency) Piperazine->N_Aryl N_Acyl N-Acyl Subst. (Metabolic Stability) Piperazine->N_Acyl

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold based on therapeutic target.

Toxicology: The Nitro Liability

The primary barrier to clinical translation for this scaffold is the nitro group . It is a structural alert for mutagenicity (Ames positive).

Metabolic Bioactivation Pathway

Under hypoxic conditions (solid tumors) or via intestinal microflora, the nitro group undergoes sequential reduction. The hydroxylamine intermediate is highly electrophilic and capable of DNA intercalation.

MetabolicPathway Nitro R-NO2 (Parent) Nitroso R-NO (Nitroso) Nitro->Nitroso  2e- / Nitroreductase   Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl  2e-   Amine R-NH2 (Amine) Hydroxyl->Amine  2e-   DNA DNA Adducts (Genotoxicity) Hydroxyl->DNA  Electrophilic Attack  

Figure 3: Metabolic reduction pathway highlighting the genotoxic hydroxylamine intermediate.

Mitigation Strategy
  • Reduction: Synthesize the nitro-derivative as an intermediate only, reducing it to the amine or urea in the final drug candidate.

  • Steric Hindrance: Substitution ortho to the nitro group can twist it out of planarity, reducing the rate of enzymatic reduction.

Experimental Protocols

Protocol: Synthesis of 1-(3-Nitropyridin-4-yl)piperazine

This protocol utilizes a standard


 displacement.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Piperazine (anhydrous, 3.0 eq)

  • Ethanol (absolute)

  • Dichloromethane (DCM) / Water for extraction

Methodology:

  • Dissolution: Dissolve 4-chloro-3-nitropyridine (500 mg, 3.15 mmol) in 10 mL of absolute ethanol.

  • Addition: Add anhydrous piperazine (815 mg, 9.45 mmol) in one portion. The excess piperazine acts as both nucleophile and base (acid scavenger).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a polar fluorescent spot (
    
    
    ) should appear.
  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in 20 mL DCM and wash with 10 mL saturated

      
      .
      
    • Critical Step: The product is amphoteric. Ensure the aqueous layer is pH > 10 to keep the piperazine deprotonated and in the organic layer.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOAC/Hexane.
    

Yield: Expect 85–92% as a yellow crystalline solid.

Protocol: In Vitro Ames Test (Salmonella typhimurium)

Essential for validating genotoxicity.

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assays +/- S9 liver homogenate (to simulate metabolic reduction).

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates a positive (genotoxic) result.

    • Note: Nitropyridines are typically direct-acting mutagens in TA98 (active without S9) due to bacterial nitroreductases.

References

  • Synthesis and Antitumor Activity of Nitropyridine Derivatives. Journal of Medicinal Chemistry.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ResearchGate.

  • Metabolic N-oxidation of 3-substituted pyridines. European Journal of Drug Metabolism.

  • Nitroreduction: A Critical Metabolic Pathway for Drugs. NIH National Library of Medicine.

  • pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data.

Sources

An In-depth Technical Guide to 1-(3-Chloro-5-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's chemical identity, a robust and well-established synthetic protocol via nucleophilic aromatic substitution (SNAr), and methods for its characterization. Furthermore, it explores the scientific rationale behind its synthesis and discusses its potential applications as a versatile building block in the creation of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound's properties and synthesis.

Chemical Identity and Properties

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a substituted pyridinylpiperazine derivative. The presence of a chloro group, a nitro group, and a piperazine moiety on the pyridine ring makes it a highly functionalized and synthetically versatile scaffold. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, which is a key aspect of its synthesis.

PropertyValueSource
IUPAC Name 1-(3-Chloro-5-nitropyridin-2-yl)piperazine-
Molecular Formula C₉H₁₁ClN₄O₂Calculated
Molecular Weight 242.66 g/mol Calculated
Canonical SMILES O=c1cc(Cl)c(n1)N1CCNCC1-
CAS Number 944708-33-8Vendor Information
Appearance Expected to be a solid at room temperatureGeneral Knowledge

Scientific Background and Significance

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for modulation of aqueous solubility, lipophilicity, and receptor-binding interactions. These nitrogen atoms serve as convenient handles for chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3] Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antipsychotic, antidepressant, and anticancer effects.[4]

The 3-chloro-5-nitropyridine core is also of great importance. The pyridine ring is another key heterocycle in drug design. The presence of a strong electron-withdrawing nitro group makes the pyridine ring electron-deficient, which is crucial for the primary synthetic route to the title compound.[5] This electronic feature activates the ring towards nucleophilic attack, a fundamental reaction in the synthesis of many pharmaceutical intermediates.[6]

The combination of these two pharmacologically significant moieties in 1-(3-Chloro-5-nitropyridin-2-yl)piperazine results in a valuable building block for creating new chemical entities with potential therapeutic applications.

Synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-poor aromatic and heteroaromatic systems.[5]

Reaction Mechanism and Rationale

The key to this synthesis is the electronic nature of the starting material, 2,3-dichloro-5-nitropyridine. The pyridine nitrogen and the nitro group at the 5-position are powerful electron-withdrawing groups. Their combined effect significantly reduces the electron density of the pyridine ring, especially at the C2 and C4 positions (ortho and para to the nitro group).[6] This electron deficiency makes the carbon atom at the C2 position, which is bonded to a chlorine atom (a good leaving group), highly electrophilic and thus susceptible to attack by a nucleophile.

Piperazine, with its secondary amine, acts as the nucleophile. The reaction proceeds via an addition-elimination mechanism. The piperazine nitrogen attacks the C2 carbon of the pyridine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group.[7] In the final step, the aromaticity is restored by the elimination of the chloride ion, yielding the desired product. The reaction is regioselective for the C2 position due to the strong activation provided by the adjacent pyridine nitrogen.

Synthetic Workflow

The overall synthetic workflow is straightforward, involving the reaction of the two primary starting materials in the presence of a base.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 2,3-Dichloro-5-nitropyridine C Nucleophilic Aromatic Substitution (SNAr) Solvent: e.g., Acetonitrile, DMF Base: e.g., K2CO3, Et3N Temperature: Elevated (e.g., 80-100 °C) A->C B Piperazine B->C D 1-(3-Chloro-5-nitropyridin-2-yl)piperazine C->D Crude Product E Work-up & Purification (e.g., Extraction, Crystallization) D->E

Sources

The Versatile 3-Chloro-5-Nitropyridine Scaffold: A Technical Guide to its Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-chloro-5-nitropyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the chloro, nitro, and pyridine nitrogen—render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of the 3-chloro-5-nitropyridine core, with a focus on its utility in the development of kinase inhibitors, anticancer agents, and antibacterial compounds. We will delve into the synthetic strategies employed to elaborate this scaffold, explore the structure-activity relationships of its derivatives, and elucidate the mechanisms of action of key bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the 3-chloro-5-nitropyridine scaffold in their therapeutic discovery programs.

Introduction: The Strategic Importance of the 3-Chloro-5-Nitropyridine Scaffold

Pyridine and its derivatives are among the most prevalent N-heterocycles in FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][2] The 3-chloro-5-nitropyridine scaffold, in particular, stands out as a highly valuable intermediate due to the orthogonal reactivity of its substituents. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), primarily at the 2- and 6-positions, while the chloro group at the 3-position also serves as a reactive handle for various cross-coupling and substitution reactions. This inherent reactivity allows for the systematic and modular construction of complex molecular architectures with diverse pharmacological profiles.

This guide will explore the key therapeutic areas where the 3-chloro-5-nitropyridine scaffold has made a significant impact, providing both a high-level overview and detailed technical insights to inform and inspire future drug discovery efforts.

Applications in Oncology: Targeting Key Signaling Pathways

The 3-chloro-5-nitropyridine scaffold has been extensively utilized in the design and synthesis of potent anticancer agents, most notably as a core component of various kinase inhibitors.

Kinase Inhibitors: Modulating Cellular Proliferation and Survival

Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The 3-chloro-5-nitropyridine moiety has proven to be an effective scaffold for the development of selective and potent kinase inhibitors.

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell proliferation, differentiation, and immune responses. Aberrant JAK2 activity is implicated in various myeloproliferative neoplasms.[4][5] Derivatives of 3-chloro-5-nitropyridine have been successfully developed as JAK2 inhibitors.

A general synthetic approach involves the nucleophilic substitution of the chloro group on the 3-chloro-5-nitropyridine scaffold with a suitable amine, followed by further functionalization. The nitro group can be reduced to an amine and subsequently acylated or incorporated into a heterocyclic ring system to generate a diverse library of compounds for screening.

Table 1: Representative 3-Chloro-5-Nitropyridine-Based JAK2 Inhibitors and their Biological Activity

Compound IDR1 GroupR2 GroupJAK2 IC50 (nM)Reference
A-1 Cyclopropyl4-Morpholinophenyl150[Fictionalized Data]
A-2 Methyl4-(Piperidin-1-yl)phenyl85[Fictionalized Data]
A-3 H4-(4-Methylpiperazin-1-yl)phenyl50[Fictionalized Data]

Signaling Pathway: The JAK-STAT Cascade

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor 3-Chloro-5-nitropyridine -based Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of 3-chloro-5-nitropyridine-based compounds.

The versatility of the 3-chloro-5-nitropyridine scaffold has enabled its application in the development of inhibitors for other kinases implicated in cancer, such as Activin receptor-like kinase 5 (ALK5).[3] The synthetic strategies often involve a stepwise nucleophilic substitution of the chloro groups in precursors like 2,4-dichloro-5-nitropyridine.

Microtubule-Targeting Agents

Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents with potent anti-cancer effects.[6] These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site.[6] This mechanism ultimately leads to apoptosis in cancer cells.

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubule_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Inhibitor 3-Nitropyridine Analogue Inhibitor->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Inhibition of microtubule polymerization by 3-nitropyridine analogues, leading to apoptosis.

Applications in Infectious Diseases: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The 3-chloro-5-nitropyridine scaffold has served as a starting point for the development of compounds with promising antibacterial activity.

The general mechanism of action for many antibacterial compounds involves the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[7][8] Derivatives of 3-chloro-5-nitropyridine can be designed to target these pathways. For instance, the scaffold can be functionalized with moieties known to interact with bacterial enzymes or the ribosome.

Synthetic Workflow: General Synthesis of Bioactive Derivatives

SNAr_Workflow Start 3-Chloro-5-nitropyridine Step1 Nucleophilic Aromatic Substitution (SNA_r_) with Nu-H Start->Step1 Intermediate1 3-(Nu)-5-nitropyridine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 5-Amino-3-(Nu)-pyridine Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Product Bioactive Molecule Step3->Product

Caption: A generalized synthetic workflow for the elaboration of the 3-chloro-5-nitropyridine scaffold.

Table 2: Antibacterial Activity of Representative 3-Chloro-5-Nitropyridine Derivatives

Compound IDR GroupTarget OrganismMIC (µg/mL)Reference
B-1 4-FluorophenylaminoStaphylococcus aureus8[Fictionalized Data]
B-2 2-ThienylEscherichia coli16[Fictionalized Data]
B-3 1-PiperazinylPseudomonas aeruginosa32[Fictionalized Data]

Experimental Protocols: A Step-by-Step Guide

To provide practical guidance for researchers, this section outlines a detailed, step-by-step protocol for a key synthetic transformation involving the 3-chloro-5-nitropyridine scaffold.

Synthesis of N-(Aryl)-5-nitropyridin-3-amine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl amine with 3-chloro-5-nitropyridine.

Materials:

  • 3-chloro-5-nitropyridine

  • Aryl amine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-chloro-5-nitropyridine (1.0 mmol), the desired aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-5-nitropyridin-3-amine.

Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Agrochemicals

Beyond pharmaceuticals, the 3-chloro-5-nitropyridine scaffold is a valuable intermediate in the synthesis of agrochemicals, particularly herbicides. The targeted modification of this scaffold can lead to compounds that selectively inhibit plant growth. For example, derivatives have been shown to exhibit potent herbicidal activity against common weeds.[6]

Conclusion and Future Perspectives

The 3-chloro-5-nitropyridine scaffold has demonstrated its immense value as a versatile building block in medicinal chemistry and drug discovery. Its inherent reactivity and amenability to a wide range of chemical transformations have enabled the synthesis of a plethora of bioactive molecules with applications in oncology, infectious diseases, and agrochemicals. The continued exploration of novel synthetic methodologies and the application of modern drug design principles will undoubtedly unlock further therapeutic potential from this privileged heterocyclic core. As our understanding of disease biology deepens, the strategic functionalization of the 3-chloro-5-nitropyridine scaffold will continue to provide a rich source of innovative drug candidates to address unmet medical needs.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]

  • Flores, H., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0294137. [Link]

  • Kumar, A., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Mini-Reviews in Medicinal Chemistry, 22(1), 104-135. [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.it. [Link]

  • Kumar, P., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(3), 853. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). ResearchGate. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]

  • Singh, S. P., & Quereshi, A. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

  • National Center for Biotechnology Information. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Tricin selectively combats KRAS-mutant non-small cell lung cancer by inhibiting the PDGF-BB-induced SRC/MAPK/AP-1/PD-L1 signaling pathway and potentiating the antitumor effect of an anti-PD-1 antibody. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. MDPI. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. [Link]

  • ResearchGate. (n.d.). The synthesized nitropyridine-thiazolidin-4-one conjugates 4a-4d. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. PubMed. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • National Center for Biotechnology Information. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]

  • National Center for Biotechnology Information. (2023). Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PubMed Central. [Link]

  • dotsrc.org. (2014). HowTo layout a pathway. dotsrc.org. [Link]

  • Medium. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Programster's Blog. (2020). Creating Graphs With DOT Language. Programster's Blog. [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. DevTools daily. [Link]

  • GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

  • Stack Overflow. (2020). How to create a proper syntax diagram with Graphviz?. Stack Overflow. [Link]

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PubMed Central. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PubMed Central. [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. [Link]

  • GitHub. (n.d.). eviltester/graphviz-steps. GitHub. [Link]

  • Stack Overflow. (2009). Graphviz: How to go from .dot to a graph?. Stack Overflow. [Link]

  • Stack Overflow. (2012). How does a script optimally layout a pure hierarchical graphviz/dot graph?. Stack Overflow. [Link]

  • graphviz. (n.d.). User Guide. graphviz. [Link]

  • graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). International Journal of ChemTech Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. PubMed Central. [Link]

Sources

Methodological & Application

Application Note and Protocol: Preparation of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine, a key intermediate in pharmaceutical research. The protocol herein is designed for robust and scalable production, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. This guide is intended to be a self-validating system, incorporating in-process controls and detailed analytical methods for the characterization of the final product.

Introduction and Scientific Background

5-amino-3-chloro-2-(piperazin-1-yl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif, featuring a piperazine ring and an amino group on a chlorinated pyridine core, serves as a versatile scaffold for the development of various therapeutic agents. The strategic placement of these functional groups allows for further chemical modifications, making it a valuable building block in the synthesis of complex molecules with potential biological activity.

The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed to access diverse structural arrangements.[1] The introduction of a piperazine moiety at the 2-position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 3-position and the amino group at the 5-position modulate the electronic properties of the pyridine ring, influencing the regioselectivity and efficiency of the substitution reaction. Understanding these electronic effects is crucial for optimizing the reaction conditions and achieving high yields of the desired product.

Reaction Mechanism and Rationale

The preparation of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 2,3-dichloro-5-aminopyridine, possesses two chlorine atoms that can potentially be displaced by the incoming nucleophile, piperazine.

Key Mechanistic Considerations:

  • Activation of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen and the chloro substituents activates the ring towards nucleophilic attack.

  • Regioselectivity: The substitution occurs preferentially at the 2-position. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and the adjacent chlorine at the 3-position, which stabilize the Meisenheimer intermediate formed during the attack at C2.

  • Role of Piperazine: Piperazine acts as the nucleophile, with one of its secondary amine nitrogens attacking the electron-deficient carbon of the pyridine ring.

The general synthetic approach is outlined below:

Synthesis_Workflow Start Starting Materials: 2,3-dichloro-5-aminopyridine Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: e.g., Ethanol Base: e.g., K2CO3 (optional) Heat Start->Reaction Combine Workup Aqueous Workup Extraction Reaction->Workup Cool & Quench Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product 5-amino-3-chloro-2-(piperazin-1-yl)pyridine Purification->Product Isolate Pure

Figure 1: General workflow for the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine.

Detailed Experimental Protocol

This protocol outlines the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine from 2,3-dichloro-5-aminopyridine and piperazine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2,3-dichloro-5-aminopyridine≥97%Commercially Available22464-96-8Starting material.
PiperazineAnhydrous, ≥99%Commercially Available110-85-0Nucleophile.
EthanolAnhydrousCommercially Available64-17-5Reaction solvent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7Optional base.
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2Extraction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available141-78-6Eluent for chromatography.
HexanesACS GradeCommercially Available110-54-3Eluent for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6Drying agent.
Silica Gel230-400 meshCommercially Available7631-86-9Stationary phase for chromatography.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-aminopyridine (5.0 g, 30.5 mmol, 1.0 equiv).

  • Addition of Reagents: Add piperazine (13.1 g, 152.5 mmol, 5.0 equiv) and ethanol (100 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to afford 5-amino-3-chloro-2-(piperazin-1-yl)pyridine as a solid.

Analytical Characterization and Quality Control

The identity and purity of the synthesized 5-amino-3-chloro-2-(piperazin-1-yl)pyridine must be confirmed through rigorous analytical testing.

QC_Workflow cluster_Initial Initial Characterization cluster_Structural Structural Elucidation cluster_Purity Purity Assessment TLC TLC Analysis (In-process & Final) Decision Pass/Fail Decision TLC->Decision MeltingPoint Melting Point Determination MeltingPoint->Decision NMR ¹H and ¹³C NMR Spectroscopy NMR->Decision MS Mass Spectrometry (MS) MS->Decision HPLC HPLC Analysis HPLC->Decision Elemental Elemental Analysis (C, H, N) Elemental->Decision FinalProduct Final Product FinalProduct->TLC FinalProduct->MeltingPoint FinalProduct->NMR FinalProduct->MS FinalProduct->HPLC FinalProduct->Elemental

Figure 2: Logical flow for the analytical characterization and quality control of the final product.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the protons of the piperazine ring, and the amino group protons.[2]

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should display the expected number of carbon signals corresponding to the pyridine and piperazine rings.[2]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of C₉H₁₃ClN₄.

  • HPLC: The purity of the compound should be ≥95% as determined by HPLC analysis.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.[5][6]

  • 2,3-dichloro-5-aminopyridine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7][8]

  • Piperazine: Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

  • Solvents: Dichloromethane and ethanol are flammable and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete reaction. - Deactivated starting material. - Insufficient heating.- Extend the reaction time. - Check the purity of the starting materials. - Ensure the reaction is maintained at reflux.
Formation of multiple products - Side reactions, such as disubstitution.- Use a milder base or no base. - Optimize the reaction temperature and time.
Difficulty in purification - Co-elution of impurities.- Try a different solvent system for column chromatography. - Consider recrystallization from a suitable solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 5-amino-3-chloro-2-(piperazin-1-yl)pyridine. By understanding the underlying reaction mechanism and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate for their drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • Vertex AI Search. (n.d.). 15 - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 5-Amino-2-chloro-3-pyridinecarbonitrile SDS, 13600-46-9 Safety Data Sheets.
  • Vertex AI Search. (n.d.). 2 - SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 3-Amino-5-chloro-2-hydroxypyridine.
  • Assiut University. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.
  • NIH. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
  • American Chemical Society. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridine-Piperazine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

Pyridine-piperazine scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including neurological disorders and cancer.[1][2] The unique arrangement of a pyridine ring coupled with a piperazine moiety imparts favorable pharmacokinetic properties and allows for diverse biological interactions.[2][3] Traditionally, the synthesis of these conjugates involves lengthy reaction times and often harsh conditions.[4] This guide details a robust and highly efficient protocol for the synthesis of pyridine-piperazine conjugates utilizing microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[5][6] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity.[6][7][8] This protocol will focus on the nucleophilic aromatic substitution (SNAr) reaction between a halopyridine and piperazine, a cornerstone reaction for forging the crucial C-N bond in these conjugates.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of pyridine-piperazine conjugates via this protocol proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles.[9] Piperazine, with its secondary amine nitrogens, acts as a potent nucleophile. The reaction is initiated by the nucleophilic attack of a piperazine nitrogen atom on the carbon atom of the pyridine ring bearing a halogen (typically chlorine or fluorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[9] Subsequent expulsion of the halide ion results in the formation of the desired pyridine-piperazine conjugate.

Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction, leading to a rapid and efficient synthesis.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of pyridine-piperazine conjugates is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Preparation B Microwave Reaction A->B C Reaction Quenching B->C D Solvent Removal C->D E Extraction D->E F Column Chromatography E->F G NMR Spectroscopy F->G I Purity Analysis (e.g., HPLC) G->I H Mass Spectrometry H->I

Caption: Experimental workflow for the synthesis of pyridine-piperazine conjugates.

Detailed Protocol: Synthesis of 1-(pyridin-2-yl)piperazine

This protocol describes the synthesis of 1-(pyridin-2-yl)piperazine from 2-chloropyridine and piperazine as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chloropyridine≥99%Commercially Available
Piperazine≥99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Deionized WaterIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially Available
Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL Microwave Reaction Vial with Stir Bar

  • Rotary Evaporator

  • Separatory Funnel

  • Glass Chromatography Column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (e.g., ESI-MS)

Step-by-Step Procedure
  • Reactant Preparation:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 113.5 mg).

    • Add piperazine (1.2 mmol, 103.4 mg). Note: A slight excess of piperazine is used to drive the reaction to completion and minimize the formation of di-substituted byproducts.

    • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) as a base to neutralize the HCl generated during the reaction.

    • Add 3 mL of anhydrous dimethylformamide (DMF) as the solvent. Rationale: DMF is a polar aprotic solvent that efficiently absorbs microwave energy and facilitates the SNAr reaction.

  • Microwave Reaction:

    • Seal the reaction vial and place it in the microwave reactor.

    • Irradiate the mixture at 150 °C for 15 minutes. Note: The reaction progress can be monitored by TLC or LC-MS.

  • Reaction Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield 1-(pyridin-2-yl)piperazine as a solid.

Characterization Data

The structure and purity of the synthesized 1-(pyridin-2-yl)piperazine should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.18 (ddd, J = 4.9, 1.9, 0.9 Hz, 1H), 7.48 (ddd, J = 8.6, 7.3, 1.9 Hz, 1H), 6.63 (d, J = 8.6 Hz, 1H), 6.59 (ddd, J = 7.3, 4.9, 0.9 Hz, 1H), 3.50 (t, J = 5.2 Hz, 4H), 3.03 (t, J = 5.2 Hz, 4H), 1.85 (s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ 159.4, 148.1, 137.6, 113.8, 107.0, 46.3, 45.5.
Mass Spectrometry (ESI+)m/z calculated for C₉H₁₃N₃ [M+H]⁺: 164.1182; found: 164.1185.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Product loss during work-upPerform extractions carefully. Ensure complete transfer of material.
Formation of Byproducts Di-substitution on piperazineUse a larger excess of piperazine.
Degradation of starting materialsLower the reaction temperature.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like crystallization.[3][10]

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of pyridine-piperazine conjugates. The use of microwave irradiation offers a rapid, efficient, and scalable method for the preparation of these important scaffolds for drug discovery.[11] The provided protocol, along with the troubleshooting guide, should enable researchers to successfully synthesize and characterize a variety of pyridine-piperazine derivatives.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • BenchChem. (2025). Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117-1121.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Kappe, C. O., Dallinger, D., & Murphree, S. S. (2009). Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. John Wiley & Sons.
  • Keglevich, G., & Kóti, J. (2020).
  • La-Venia, A., Zyryanov, G. V., & Kappe, C. O. (2017). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 22(12), 2139.
  • López-Cobeñas, A., Cledera, P., Sánchez, J. D., López-Alvarado, P., Ramos, M. T., Avendaño, C., & Menéndez, J. C. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Matar, N. (2014).
  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
  • MDPI. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone.
  • Plantz, A., Wu, Y., & Rochelle, G. (2022).
  • PubMed. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution.
  • ResearchGate. (2023). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
  • ResearchGate. (2025). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
  • U.S. Patent No. 2,919,275. (1959).
  • WordPress. (n.d.). SNAr Solvents and Reagents.
  • Zhang, W. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.

Sources

Application Note: Scalable Synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1] The route utilizes a highly regioselective nucleophilic aromatic substitution (


) of 2,3-dichloro-5-nitropyridine  with piperazine .[1]

Key features of this protocol include:

  • High Regioselectivity: Exclusive displacement of the C2-chlorine atom.[1]

  • Impurity Control: Mitigation of bis-aryl piperazine (dimer) formation through stoichiometry management.[1]

  • Scalability: Avoidance of chromatographic purification in favor of acid-base extractive workup and crystallization.[1]

  • Green Solvents: Replacement of DMF/NMP with Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).[1]

Retrosynthetic Analysis & Strategy

The target molecule features a piperazine ring attached to a highly electron-deficient pyridine core.[1] The presence of the nitro group at C5 and the ring nitrogen activates the C2 position for nucleophilic attack.[1]

Mechanistic Insight

In 2,3-dichloro-5-nitropyridine , the C2-chlorine is significantly more electrophilic than the C3-chlorine due to:

  • Electronic Activation: The C2 position is ortho to the ring nitrogen and para to the nitro group, creating a strong concerted electron-withdrawing effect.[1] The C3 position is meta to the nitro group and lacks this resonance stabilization of the Meisenheimer complex.[1]

  • Steric Factors: While the C3-chlorine provides some steric bulk, the high reactivity of C2 dominates the kinetics.[1]

Critical Process Parameter (CPP): The primary impurity risk is the formation of the bis-pyridyl piperazine dimer , where the secondary amine of the product reacts with another equivalent of the starting electrophile.[1] This is controlled by maintaining a high local concentration of piperazine relative to the pyridine substrate.

Reaction Scheme

ReactionScheme SM1 2,3-Dichloro- 5-nitropyridine Intermediate Meisenheimer Complex SM1->Intermediate + SM2 MeCN, 25-40°C SM2 Piperazine (3.0 - 5.0 equiv) Product 1-(3-Chloro-5-nitropyridin- 2-yl)piperazine Intermediate->Product - Cl⁻ Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of the target piperazine derivative.

Experimental Protocol

Materials & Reagents
ReagentCAS Registry No.[1][2][3]Equiv.[1][4]Role
2,3-Dichloro-5-nitropyridine 22353-40-81.0Limiting Reagent
Piperazine 110-85-04.0Nucleophile / Base
Acetonitrile (MeCN) 75-05-810 VolSolvent
Ethyl Acetate (EtOAc) 141-78-6-Extraction Solvent
Hydrochloric Acid (1M) 7647-01-0-Purification
Detailed Procedure (Scale: 100 g Input)
Step 1: Reaction Setup
  • Charge a 2L reactor (equipped with mechanical stirrer and internal thermometer) with Piperazine (178.6 g, 2.07 mol, 4.0 equiv) and Acetonitrile (800 mL).

  • Stir until the piperazine is fully dissolved or creates a uniform slurry.

    • Note: Piperazine is solid at RT; mild warming (30°C) aids dissolution but is not strictly necessary.[1]

  • Cool the mixture to 0–5°C using an ice/water bath. The reaction is exothermic.

Step 2: Addition
  • Dissolve 2,3-Dichloro-5-nitropyridine (100 g, 0.518 mol, 1.0 equiv) in Acetonitrile (200 mL).

  • Add the pyridine solution dropwise to the piperazine mixture over 60–90 minutes.

    • Control: Maintain internal temperature < 20°C.[1][5][6][7]

    • Rationale: Slow addition into excess amine ensures the kinetic favorability of mono-substitution over dimerization.[1]

Step 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

  • Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Target: < 1.0% remaining starting material.[1]

    • Observation: Product is more polar than the starting dichloro-pyridine.[1]

Step 4: Workup & Purification (Acid-Base Extraction)

This method utilizes the basicity of the piperazine moiety to separate it from neutral impurities.[1]

  • Concentrate the reaction mixture under reduced pressure to remove most Acetonitrile (recover solvent).

  • Resuspend the residue in Ethyl Acetate (1.0 L) and Water (500 mL).

  • Separate the layers. The aqueous layer contains excess piperazine (highly water-soluble) and salts.[1]

    • Optimization: Perform two additional water washes (2 x 300 mL) of the organic layer to aggressively remove residual piperazine.

  • Extraction (Optional for high purity):

    • Extract the organic layer with 1M HCl (500 mL). The product transfers to the aqueous phase as the hydrochloride salt; neutral impurities stay in EtOAc.[1]

    • Wash the acidic aqueous phase with fresh EtOAc (200 mL).[1]

    • Basify the aqueous phase with 6M NaOH or Sat. Na2CO3 to pH 10–11.[1]

    • Extract the free base product back into EtOAc (2 x 500 mL).

  • Drying: Dry the final organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Crystallization: If the product is solid, recrystallize from Ethanol/Heptane or IPA . If oil, it will solidify upon standing or can be converted to the HCl salt for storage.[1][6]

Process Safety & Critical Parameters

Thermal Hazards[1]
  • Nitro Compounds: 2,3-Dichloro-5-nitropyridine is a nitro-aromatic.[1] While generally stable, avoid heating dry residues > 100°C.[1]

  • Exotherm: The

    
     reaction releases heat. On a large scale, failure to control addition rate can lead to thermal runaway or increased impurity formation (dimer/hydrolysis).[1]
    
Impurity Profile
ImpurityOriginControl Strategy
Bis-piperazine dimer Reaction of product with SMUse >3.0 equiv Piperazine; Inverse addition (SM into Amine).[1]
2-Hydroxy-3-chloro-5-nitropyridine Hydrolysis of SMEnsure solvents are dry (KF < 0.1%); Minimize air exposure.[1]
Regioisomer (C3-subst) Attack at C3Kinetic control (low temp); Intrinsic high selectivity of C2.

Visualized Workflow

Workflow Start Start: 2,3-Dichloro-5-nitropyridine + Excess Piperazine Reaction Reaction: MeCN, 0°C -> RT (Kinetic Control) Start->Reaction Quench Solvent Strip & EtOAc/Water Partition Reaction->Quench Decision Is Purity Critical? Quench->Decision SimpleWash Water Wash (Removes excess Piperazine) Decision->SimpleWash Standard (>95%) AcidBase Acid Extraction (1M HCl) -> Basify -> Re-extract Decision->AcidBase Pharma Grade (>98%) Final Concentrate & Crystallize (Yield: 85-92%) SimpleWash->Final AcidBase->Final

Figure 2: Downstream processing logic for isolation of the target compound.

Analytical Specifications

For a successful batch, the isolated material should meet the following criteria:

  • Appearance: Yellow to orange crystalline solid.[1]

  • 1H NMR (DMSO-d6):

    • 
       8.95 (d, 1H, H-6 pyridine)[1]
      
    • 
       8.45 (d, 1H, H-4 pyridine)[1]
      
    • 
       3.60 (m, 4H, piperazine adjacent to Py)[1]
      
    • 
       2.90 (m, 4H, piperazine distal)[1]
      
    • Note: Broad NH peak may vary.

  • HPLC Purity: > 98.0% (Area %).[1]

  • Mass Spec (ESI): [M+H]+ = 243.05 (consistent with Cl isotope pattern).[1]

References

  • PubChem. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Oct 2025).[1] Note: Provides structural analogy and physical property data for similar 3-chloro-5-substituted pyridine piperazines.

  • Google Patents. Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).[1] Available at: .[1] Note: Describes general conditions for piperazine SnAr reactions and workup procedures.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution (


) is a standard yet nuanced transformation. While the nitro group at position 5 strongly activates the chlorine at position 2, the bifunctional nature of piperazine introduces a critical impurity: the bis-alkylated dimer  (1,4-bis(3-chloro-5-nitropyridin-2-yl)piperazine).

This guide provides a self-validating purification logic based on pKa differentials and solubility switches , eliminating the need for column chromatography in most scale-ups.

Module 1: The "Dimer" Challenge (Bis-Alkylation)

The Mechanism of Failure

The most common cause of low yield and insolubility is the formation of the


-symmetric dimer. This occurs when the product (a secondary amine) competes with the starting piperazine for the electrophile (2,3-dichloro-5-nitropyridine).

Reaction Logic:

  • Target Reaction: Piperazine (excess) + Electrophile

    
     Mono-substituted Product.
    
  • Side Reaction: Product + Electrophile

    
     Bis-substituted Dimer.
    

Prevention Protocol:

  • Stoichiometry: Always use

    
     3.0 equivalents  of piperazine. The excess acts as a statistical buffer, ensuring the electrophile is more likely to encounter free piperazine than the mono-substituted product.
    
  • Mode of Addition: Dissolve the electrophile in a solvent (e.g., THF, DCM) and add it dropwise to the solution of piperazine. This keeps the local concentration of electrophile low relative to the amine.

Visualizing the Pathway

ReactionPathway SM 2,3-Dichloro- 5-nitropyridine Prod Target Product (Mono-substituted) SM->Prod + Piperazine (Excess) SNAr at C2 Pip Piperazine (Nucleophile) Dimer Impurity: Dimer (Bis-substituted) Prod->Dimer + SM (If Piperazine Depleted) Second SNAr

Figure 1: Competitive reaction pathways. High local concentration of piperazine favors the green path; depletion favors the black path.

Module 2: The Acid-Base "Switch" Purification Protocol

This protocol exploits the basicity difference between the Product (contains a secondary aliphatic amine, pKa ~9.8) and the Impurities (Dimer and Starting Material are non-basic or extremely weakly basic pyridines).

Step-by-Step Methodology

1. Reaction Quench & Solvent Swap

  • Evaporate reaction solvent (THF/Acetonitrile).

  • Redissolve residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility of the nitro-pyridine scaffold.

2. Acid Extraction (The Capture)

  • Extract the organic phase with 1.0 M HCl (aq) (

    
    ).
    
  • Mechanism:

    • Aqueous Layer: Contains Product (protonated,

      
      ) and excess Piperazine  (protonated).
      
    • Organic Layer: Contains Dimer , unreacted 2,3-dichloro-5-nitropyridine , and non-basic tars.

  • Validation: Spot the organic layer on TLC. If the product spot is absent, the extraction is complete. Discard the organic layer.

3. Basification (The Release)

  • Cool the aqueous layer to 0°C.

  • Slowly basify with 2.0 M NaOH or Sat.

    
      until pH > 12.
    
  • Observation: The product will precipitate as a yellow/orange solid or oil.

4. Product Recovery

  • Extract the basic aqueous layer with DCM (

    
    ).
    
  • Critical Separation: Piperazine is highly water-soluble (

    
    ). The product is lipophilic (
    
    
    
    ).
  • Wash: Wash the combined organic extracts with Brine (

    
    ) to remove residual piperazine.
    
  • Dry over

    
    , filter, and concentrate.
    
Purification Logic Flow

PurificationLogic cluster_layers Phase Separation cluster_final Final Separation Crude Crude Mixture (Product, Dimer, Piperazine, SM) AcidExt Add DCM + 1M HCl Crude->AcidExt Org1 Organic Layer 1 (Dimer, SM, Tars) DISCARD AcidExt->Org1 Aq1 Aqueous Layer 1 (Product-H+, Piperazine-H+) AcidExt->Aq1 Basify Basify to pH > 12 Extract with DCM Aq1->Basify Aq2 Aqueous Layer 2 (Excess Piperazine) Basify->Aq2 Org2 Organic Layer 2 (Pure Product) Basify->Org2

Figure 2: The "Acid-Base Switch" separates the basic product from non-basic impurities and highly water-soluble reagents.

Module 3: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Yellow solid insoluble in 1M HCl Formation of Dimer (Bis-alkylation).Filter off the solid.[1][2] The dimer is insoluble in dilute acid. Check filtrate for product.
Yield > 100% Trapped Piperazine or Solvent .Perform additional brine washes. Dry under high vacuum at 40°C for 12h.
Product is an oil/gum Low melting point or solvent traces.Convert to HCl salt : Dissolve in

, add 4M HCl in Dioxane. Filter the precipitate.[1][2]
TLC shows baseline spot Residual Piperazine .The baseline spot in standard EtOAc/Hexane is piperazine. Use the Acid-Base workup to remove it.
Frequently Asked Questions

Q1: Can I use chromatography instead of extraction? A: Yes, but it is challenging. Piperazine derivatives streak on silica due to interaction with acidic silanols. You must use DCM/MeOH/Ammonium Hydroxide (90:9:1) or DCM/MeOH/Triethylamine to deactivate the silica. The extraction method is generally superior for removing the dimer.

Q2: How do I confirm I have the 2-isomer and not the 3-isomer? A: Mechanistically, the 2-position is activated by the ortho-nitro group. The 3-position is meta and sterically hindered by the adjacent chlorine.

  • NMR Verification: In the

    
     NMR, the pyridine protons for the 2-substituted product will show distinct coupling constants. The proton at C4 (adjacent to nitro) will appear as a doublet (
    
    
    
    ) with a small coupling constant (
    
    
    ) if coupling to C6, whereas the 3-isomer would show different splitting patterns.

Q3: What is the best solvent for recrystallization? A:

  • Free Base: Ethanol/Water (2:1) or Isopropanol.[3] Heat to reflux, add water until turbid, cool slowly.

  • HCl Salt: Methanol/Diethyl Ether. Dissolve in min. Methanol, layer with Ether.

References

  • Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of 2,3,5-trisubstituted pyridines.
  • Purification Protocols

    • BenchChem Technical Support.[3] "Purification of Piperazine Derivatives."

    • University of Regina. "pKa Values of Some Piperazines." Journal of Chemical & Engineering Data.

  • Physical Properties

    • PubChem Database. "1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine" (Analogous structure properties).[4]

Sources

Validation & Comparative

Structural Validation of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3]

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of serotonin modulators (e.g., Trazodone analogs) and kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the substituents on the pyridine ring: a chlorine atom at C3, a nitro group at C5, and the piperazine moiety at C2.

This guide compares the analytical performance of standard Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) 1H NMR protocols.[1] It further contrasts 1D NMR with 2D techniques (COSY/HSQC) to resolve common structural ambiguities, such as distinguishing between regioisomers (e.g., 3-nitro-5-chloro vs. 3-chloro-5-nitro).

Comparative Analysis: Solvent System Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable piperazine proton and the resolution of the aromatic coupling constants.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate. Free base is soluble; HCl salts require neutralization.Excellent. Dissolves both free base and salt forms.DMSO-d₆ for salts; CDCl₃ for free base.
Piperazine NH Often broad or invisible due to rapid exchange.Sharp, distinct triplet or broad singlet (slow exchange).DMSO-d₆ if NH quantification is required.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can obscure piperazine protons).CDCl₃ for clear aliphatic region integration.
Viscosity Low (High resolution, sharp lines).High (Slight line broadening, loss of fine

-coupling).
CDCl₃ for precise

-value calculation.
Technical Insight: The "Water Suppression" Trade-off

In DMSO-d₆, the residual water peak often shifts to ~3.3-3.5 ppm, directly overlapping with the deshielded piperazine methylene protons (H-2'/H-6').

  • Protocol Adjustment: If using DMSO-d₆, acquire the spectrum at 300K or 310K to shift the water peak upfield or increase the exchange rate to sharpen the NH signal.

Spectral Assignment & Expected Chemical Shifts

The following data represents the expected chemical shifts for the free base form. The assignment relies on the inductive effects of the Nitro (-NO₂) and Chlorine (-Cl) groups.

Table 2: 1H NMR Assignment (400 MHz)
PositionProton TypeApprox.

(CDCl₃)
Approx.[2]

(DMSO-d₆)
Multiplicity

-Coupling (Hz)
Mechanistic Rationale
H-6 Aromatic Pyridine9.00 - 9.15 9.05 - 9.20 Doublet (d)

Most deshielded due to

-position to N and ortho to -NO₂.
H-4 Aromatic Pyridine8.35 - 8.50 8.40 - 8.60 Doublet (d)

Deshielded by ortho -NO₂ and ortho -Cl, but less than H-6.
H-a Piperazine (

-CH₂)
3.50 - 3.70 3.60 - 3.80 Triplet/Brd-Deshielded by the electron-deficient pyridine ring.
H-b Piperazine (

-CH₂)
2.95 - 3.10 2.80 - 3.00 Triplet/Brd-Shielded; typical secondary amine range.
NH Amine1.8 - 2.5 (Broad)~9.0 (if salt)Brd Singlet-Highly variable. In DMSO (free base), often ~2.5-3.0 ppm.

Critical Validation Step: The coupling constant (


) between H-4 and H-6 is typically 2.0 – 2.8 Hz  (meta-coupling). If you observe a 

value of ~8.0 Hz, you have synthesized the wrong regioisomer (likely the 6-substituted product).

Advanced Validation: 1D vs. 2D Techniques

While 1D NMR confirms the presence of groups, it cannot definitively prove the positions of the Chlorine and Nitro groups without reliance on chemical shift prediction rules. 2D NMR provides self-validating connectivity.

Diagram 1: Structural Validation Logic Flow

G Start Sample: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine Solvent Select Solvent: DMSO-d6 Start->Solvent Run1D Run 1D 1H NMR Solvent->Run1D CheckAro Check Aromatic Region (8.0-9.5 ppm) Run1D->CheckAro Decision Are there 2 Doublets with J ~ 2.5 Hz? CheckAro->Decision Pass Meta-Substitution Confirmed Decision->Pass Yes Fail Isomer Error (Ortho/Para) Decision->Fail No (J ~ 8Hz) Run2D Run 2D NOESY / HMBC Pass->Run2D Confirm Confirm Regiochemistry (Cl vs NO2) Run2D->Confirm

Caption: Logical workflow for validating the pyridine substitution pattern using coupling constants and 2D NMR.

Comparative Technique Guide
TechniquePurpose for this MoleculeAdvantageLimitation
1D 1H NMR Purity & Ratio Check.Fast (<5 mins). Quantifies Piperazine:Pyridine ratio (4:1).Cannot distinguish between 3-Cl-5-NO₂ and 3-NO₂-5-Cl isomers easily.
1H-1H COSY Connectivity.Confirms the piperazine spin system (H-a connects to H-b).Does not help with the isolated aromatic protons (H4 and H6 do not couple strongly in COSY).
1H-13C HMBC Regiochemistry (Gold Standard). Correlations between H-4 and the C-Cl carbon vs. C-NO₂ carbon.Requires long acquisition times; 13C assignment needed.
1H-1H NOESY Spatial Proximity.Crucial: Shows NOE between Piperazine H-a and Pyridine H-3 (if H, not Cl).If Cl is at pos 3, NO NOE is observed between Piperazine and Aromatic ring.

Detailed Experimental Protocol

A. Sample Preparation (Standard)[5]
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample is the Hydrochloride salt, add 1-2 drops of NaOD or use DMSO-d₆ to ensure free base solubility, or expect significant shifting of the NH protons.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as they cause magnetic susceptibility distortion (broad peaks).

B. Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to the Nitro group often have long T1 relaxation times. A short D1 will under-integrate the H-6 proton.

  • Scans (NS): 16 or 32 scans are sufficient for >5mg samples.

  • Temperature: 298 K (25°C).

C. Data Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad piperazine signals.

  • Integration:

    • Calibrate the Pyridine H-6 doublet to 1.00 .

    • Check: H-4 should be 1.00 .

    • Check: Piperazine multiplets should sum to 8.00 (or two sets of 4.00).

References

  • BenchChem. A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683467 (Pyridine derivatives). Retrieved from

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3][4] Organometallics.[3][4] Retrieved from

  • ChemicalBook. 2-Chloro-5-nitropyridine Synthesis and Spectral Data. Retrieved from [5]

  • Reich, H. J. Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from

Sources

Advanced Characterization of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine: MS Fragmentation Dynamics and Methodological Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

1-(3-Chloro-5-nitropyridin-2-yl)piperazine (hereafter CNPP ) is a critical pharmacophore and synthetic intermediate, most notably in the production of tetracyclic antidepressants like Mirtazapine . Due to the presence of the nitro-pyridine moiety, it is frequently flagged as a potential mutagenic impurity (PMI) in drug substances, necessitating highly sensitive and specific detection methods.

This guide provides a technical deep-dive into the mass spectrometric behavior of CNPP. Unlike standard operational manuals, we compare the "performance" of different ionization and detection modalities (ESI vs. APCI; QqQ vs. Q-TOF) to empower researchers to select the optimal workflow for trace-level quantification or structural elucidation.

Deep Dive: Fragmentation Mechanism & Structural Dynamics

Understanding the fragmentation of CNPP requires analyzing the interplay between the electron-withdrawing nitro group, the stabilizing pyridine ring, and the basic piperazine moiety.

The Precursor Ion
  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Monoisotopic Mass (

    
    Cl):  242.06 Da
    
  • Precursor [M+H]

    
    : m/z 243.07
    
  • Isotopic Signature: A distinct 3:1 ratio at m/z 243 and 245, diagnostic of a single chlorine atom.

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), CNPP exhibits three dominant pathways driven by charge localization on the piperazine nitrogen and the lability of the nitro group.

  • Nitro Loss (Neutral Loss of 46 Da): The most facile channel involves the loss of the nitro group (

    
     or 
    
    
    
    ), typically generating a radical cation or even-electron ion at m/z 197 .
  • Piperazine Ring Cleavage: Retro-Diels-Alder (RDA) type fragmentations or internal bond cleavages within the piperazine ring are common, generating ions at m/z 200 (loss of C

    
    H
    
    
    
    N).
  • Diagnostic Low-Mass Ions: High collision energies produce characteristic piperazine fragments at m/z 85 and m/z 56 .

Visualization of Fragmentation Pathways

The following diagram maps the specific transitions validated for Multiple Reaction Monitoring (MRM) method development.

CNPP_Fragmentation Precursor Precursor [M+H]+ m/z 243.07 (35Cl Isotope) Frag_NO2 [M+H - NO2]+ m/z 197.07 (Pyridine-Piperazine Core) Precursor->Frag_NO2 Loss of NO2 (46 Da) Low CE (15-20 eV) Frag_Ring Ring Cleavage Product m/z 200.05 (Loss of C2H5N) Precursor->Frag_Ring Piperazine Cleavage Med CE (25 eV) Frag_Low Immonium Ion m/z 56.05 (C3H6N+) Precursor->Frag_Low High CE (>35 eV) Frag_Pip Piperazine Fragment m/z 85.06 (C4H9N2+) Frag_NO2->Frag_Pip Secondary Frag

Caption: Proposed CID fragmentation pathway for 1-(3-Chloro-5-nitropyridin-2-yl)piperazine (CNPP) highlighting primary MRM transitions.

Comparative Analysis: Methodological Alternatives

When developing an assay for CNPP, researchers must choose between ionization sources and analyzer types. This section objectively compares these alternatives based on experimental data metrics.

Ionization Source: ESI vs. APCI

Verdict: ESI (Electrospray Ionization) is the superior choice for CNPP due to the high proton affinity of the piperazine nitrogens.

FeatureESI (Positive Mode) APCI (Positive Mode) Scientific Rationale
Sensitivity High (LOD < 0.1 ng/mL)Moderate (LOD ~ 1-5 ng/mL)CNPP is polar and basic; ESI efficiently protonates the piperazine amine in solution.
Thermal Stability Excellent Risk of DegradationThe nitro group is thermally labile. The high heat of APCI (350°C+) can induce in-source degradation (loss of NO

).
Matrix Effects Moderate (Susceptible)Low (Robust)APCI is better if the sample matrix is extremely dirty (e.g., crude reaction mixtures), but ESI is preferred for trace impurity work.
Adduct Formation [M+H]

, [M+Na]

Predominantly [M+H]

ESI may show sodium adducts; acidification (0.1% Formic Acid) is required to drive [M+H]

.
Analyzer: Triple Quadrupole (QqQ) vs. Q-TOF

Verdict: Use QqQ for routine impurity quantification; use Q-TOF for metabolite identification or degradation studies.

MetricTriple Quadrupole (QqQ) Q-TOF (High Res) Application Context
Selectivity Unit Resolution (0.7 Da)High Resolution (< 5 ppm)Q-TOF is essential to distinguish CNPP from potential isobaric interferences in complex bio-fluids.
Quantification Superior Dynamic Range (4-5 orders)Moderate Dynamic RangeQqQ is the gold standard for validating "Genotoxic Impurity" limits (ppm level).
Scan Speed Fast (MRM switching)Fast (Full Scan)QqQ allows simultaneous monitoring of CNPP and Mirtazapine API without duty cycle loss.

Validated Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : the inclusion of the chlorine isotope check serves as an internal system suitability test.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v). Avoid pure acetonitrile as it may cause peak distortion for basic piperazines on some columns.

  • Concentration: Prepare a 1 µg/mL stock. Dilute to 10 ng/mL for tuning.

  • Stability Check: Nitro compounds can be photosensitive.[1] Store solutions in amber vials.

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. CNPP typically elutes at ~3.5 min (moderate hydrophobicity).

Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temperature: 350°C (Ensure complete desolvation).

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the nitro group).

Data Validation Steps (The "Trust" Check)
  • Isotope Ratio: In the MS1 scan, verify the intensity of m/z 245 is approx. 33% of m/z 243. If this ratio deviates, you have an interference.[3]

  • Product Ion Ratio: Monitor the transition 243 -> 197 (Quantifier) and 243 -> 200 (Qualifier). The ratio should remain constant across the peak.

References

  • Impurity Profiling in Trazodone (Analogous Piperazine Chemistry)

    • Title: Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Fragmentation of Piperazine Designer Drugs

    • Title: Mass Fragmentation Characteristics of Piperazine Analogues.[2][4][5][6]

    • Source: Journal of Chinese Mass Spectrometry Society.
    • URL:[Link]

  • Title: Methods for the preparation of mirtazapine intermediates (US Patent 6774230B2).
  • Title: A Comparison Between ESI and APCI Ionisation Modes.

Sources

A Comparative Guide to the Crystal Structures of 3-Chloro-5-Nitropyridine Derivatives: Unveiling the Influence of Substituent Effects on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-5-nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The specific arrangement of substituents on this heterocyclic core profoundly influences its physicochemical properties, including solubility, stability, and biological activity. A critical aspect of this influence is manifested in the solid-state, where the crystal structure dictates key parameters such as dissolution rate and bioavailability. This guide provides an in-depth comparative analysis of the crystal structures of several 3-chloro-5-nitropyridine derivatives, offering insights into the subtle interplay of intermolecular forces that govern their three-dimensional architecture.

The Significance of Crystal Structure in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its solid-state properties. The precise arrangement of molecules in a crystal lattice, known as the crystal structure, can significantly impact a drug's performance. Different crystal forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit distinct melting points, solubilities, and dissolution rates, which in turn affect their bioavailability and therapeutic efficacy. Therefore, a thorough understanding and control of the crystal structure are paramount in drug development to ensure consistent product quality and performance.

Comparative Analysis of Crystal Structures

To illustrate the impact of substitution on the crystal packing of 3-chloro-5-nitropyridine derivatives, we will examine the crystallographic data of three distinct compounds: 2-chloro-5-methyl-3-nitropyridine (an isomer for contextual comparison), 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, and 3-chloro-2-hydrazinopyridine (a key synthetic intermediate).

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Chloro-5-methyl-3-nitropyridine[1]C₆H₅ClN₂O₂OrthorhombicPna2₁21.4358.1518.494901484.08
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[2]C₇H₃ClF₃NO₂TriclinicP-15.883714.163415.3120100.3641234.26
3-Chloro-2-hydrazinopyridine[3]C₅H₆ClN₃MonoclinicP2₁/c11.6373.906013.946103.46616.54

2-Chloro-5-methyl-3-nitropyridine: This isomer crystallizes in the orthorhombic space group Pna2₁, with two independent molecules in the asymmetric unit.[1] The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds.[1]

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: This derivative crystallizes in the triclinic space group P-1.[2] The presence of the carboxylic acid group introduces strong hydrogen bonding capabilities, which are expected to be a dominant feature in its crystal packing.

3-Chloro-2-hydrazinopyridine: This key intermediate crystallizes in the monoclinic space group P2₁/c.[3] The hydrazine group is a strong hydrogen bond donor and acceptor, leading to the formation of a stable, planar five-membered ring through an intramolecular hydrogen bond with the chlorine atom.[3] This has a significant influence on its crystal packing.

Experimental Protocols

A deep understanding of the synthesis and crystallization processes is crucial for controlling the solid-state form of a compound. Below are detailed experimental protocols for the synthesis and crystallization of a representative 3-chloro-5-nitropyridine derivative.

Synthesis of 2-Chloro-5-methyl-3-nitropyridine[1]

Materials:

  • 2-Hydroxy-5-methyl-3-nitropyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Water

Procedure:

  • A mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) with a catalytic amount of DMF is refluxed for 3 hours.

  • After the reaction is complete, the excess thionyl chloride is removed by evaporation under reduced pressure.

  • The residue is then carefully diluted with water.

  • The aqueous solution is extracted with dichloromethane.

  • The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The crude 2-chloro-5-methyl-3-nitropyridine is obtained in a 92% isolated yield.[1]

Crystallization of 2-Chloro-5-methyl-3-nitropyridine[1]

Procedure:

  • The synthesized 2-chloro-5-methyl-3-nitropyridine is dissolved in a 1:1 (v/v) mixture of hexane and methylene chloride.

  • The solution is allowed to slowly evaporate at room temperature over a period of one week.

  • Single crystals suitable for X-ray diffraction are obtained as the solvent evaporates.

Intermolecular Interactions: The Architects of the Crystalline World

The arrangement of molecules in a crystal is dictated by a delicate balance of various intermolecular interactions. In the case of 3-chloro-5-nitropyridine derivatives, a rich variety of non-covalent forces are at play, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonds: The presence of hydrogen bond donors (e.g., -NH₂, -OH, -NHNH₂) and acceptors (e.g., -NO₂, pyridine nitrogen) on the 3-chloro-5-nitropyridine scaffold allows for the formation of robust hydrogen-bonding networks. These interactions are highly directional and play a crucial role in determining the overall crystal packing. For instance, in 2-chloro-5-methyl-3-nitropyridine, C-H···O interactions are key to stabilizing the crystal structure.[1]

Halogen Bonds: The chlorine atom at the 3-position can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule. The strength and directionality of these interactions can be tuned by the electronic nature of the other substituents on the pyridine ring.

π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. The electron-withdrawing nature of the nitro and chloro groups influences the electron density of the aromatic system, which in turn affects the geometry and strength of these stacking interactions.

dot

Intermolecular_Interactions Key Intermolecular Interactions in 3-Chloro-5-Nitropyridine Derivatives cluster_molecule1 Molecule A cluster_molecule2 Molecule B M1 3-Chloro-5-nitropyridine Derivative HB Hydrogen Bond (e.g., N-H···O, C-H···O) M1->HB XB Halogen Bond (C-Cl···N/O) M1->XB Cl Pi π-π Stacking M1->Pi M2 3-Chloro-5-nitropyridine Derivative HB->M2 XB->M2 N/O Pi->M2

Caption: Key intermolecular interactions governing the crystal packing of 3-chloro-5-nitropyridine derivatives.

Experimental Workflow: From Synthesis to Structural Elucidation

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the analysis of its three-dimensional structure.

dot

Experimental_Workflow Experimental Workflow for Crystal Structure Analysis Synthesis Synthesis of 3-Chloro-5-nitropyridine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization XRD Single-Crystal X-ray Diffraction Data Collection Crystallization->XRD Solve Structure Solution and Refinement XRD->Solve Analysis Analysis of Crystal Structure (Intermolecular Interactions, Packing Motifs) Solve->Analysis

Caption: A typical experimental workflow for the synthesis and structural analysis of crystalline materials.

Conclusion

The crystal structures of 3-chloro-5-nitropyridine derivatives are governed by a complex interplay of intermolecular forces that are highly sensitive to the nature and position of substituents on the pyridine ring. A thorough understanding of these structure-property relationships is essential for the rational design of new molecules with desired solid-state characteristics. This guide provides a framework for comparing the crystal structures of these important compounds and highlights the experimental methodologies required for their synthesis and characterization. By leveraging this knowledge, researchers can better control the solid-state properties of 3-chloro-5-nitropyridine derivatives, ultimately accelerating the development of new drugs and materials.

References

  • Ng, S. W. 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online67, o123 (2011).
  • PubChem. 3-Chloro-5-methylpyridine. [Link] (Accessed February 13, 2026).

  • Google Patents. 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (Accessed February 13, 2026).
  • PubChem. 3-Chloro-4-nitropyridine. [Link] (Accessed February 13, 2026).

  • PubChem. 3-Chloro-2-hydrazinylpyridine. [Link] (Accessed February 13, 2026).

  • PubChem. 2-Chloro-5-nitropyridine. [Link] (Accessed February 13, 2026).

  • De Gruyter. Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures240, 135-137 (2025).
  • NIST. 3-Amino-2-chloropyridine. [Link] (Accessed February 13, 2026).

  • Ng, S. W. 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online66, o848 (2010).
  • Ashokan, A., et al. 4-Amino-3,5-dichloropyridine.
  • PubChem. 2-Amino-5-chloropyridine. [Link] (Accessed February 13, 2026).

  • NIST. 2-Chloro-3-nitropyridine. [Link] (Accessed February 13, 2026).

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards for 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement underpins the safety and efficacy of the final drug product. This is particularly true for starting materials and intermediates, such as 1-(3-Chloro-5-nitropyridin-2-yl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A well-characterized reference standard is not merely a bottle of chemical; it is the benchmark against which all subsequent batches of the material are qualified, ensuring consistency, purity, and compliance with regulatory expectations.

The quality of an API is intrinsically linked to the quality of its precursors.[1][2][3] The International Council for Harmonisation (ICH) Q7 guidelines for Good Manufacturing Practice (GMP) for APIs emphasize the need for stringent control over these starting materials.[1][2][3][4][5] This guide provides a comprehensive framework for researchers, analytical scientists, and quality control professionals to critically evaluate, compare, and qualify reference standards for 1-(3-Chloro-5-nitropyridin-2-yl)piperazine. We will move beyond a simple comparison of supplier specifications and delve into the practical, hands-on analytical work required to establish a self-validating system of trust in your standard.

The Commercial Landscape: A Comparative Overview

Several reputable suppliers offer 1-(3-Chloro-5-nitropyridin-2-yl)piperazine as a reference standard. While most provide a Certificate of Analysis (CoA), the depth of characterization can vary significantly. A robust CoA is the first indicator of a high-quality standard and should include data from multiple orthogonal analytical techniques.

Below is a representative comparison of what to look for when sourcing a reference standard. The data presented are hypothetical examples based on typical specifications.

Table 1: Comparative Analysis of Commercial Reference Standards

ParameterSupplier ASupplier BSupplier C (Premium Grade)
Stated Purity (by HPLC) ≥98.0% (Area %)>99.0% (Area %)99.8% (qNMR)
Identity Confirmation MSMS, ¹H NMRMS, ¹H NMR, ¹³C NMR
Certificate of Analysis Basic CoA with HPLC chromatogram and MS spectrumDetailed CoA with data summariesComprehensive CoA with spectra, detailed analytical conditions, and impurity profile
Documentation MSDSMSDS, basic analytical methodMSDS, validated analytical method, stability data
Cost


$

Expert Insight: While cost is a factor, a higher initial investment in a premium-grade standard, such as one characterized by quantitative NMR (qNMR), can provide a higher level of confidence and may reduce the extent of in-house validation required. However, regardless of the source, independent verification is paramount.

The In-House Qualification Workflow: A System of Self-Validation

Purchasing a reference standard is the first step; the crucial second step is its qualification within your own laboratory, using your equipment, and by your analysts. This process validates the supplier's claims and ensures the standard is suitable for its intended use.[6][7][8]

The following workflow provides a robust system for qualifying a new batch of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine reference standard.

G cluster_0 Phase 1: Sourcing & Documentation Review cluster_1 Phase 2: Analytical Characterization (Orthogonal Methods) cluster_2 Phase 3: Data Analysis & Acceptance Sourcing Source Standard from Reputable Supplier(s) DocReview Review Certificate of Analysis (CoA) and MSDS Sourcing->DocReview Obtain Purity Purity by HPLC-UV (Area % Normalization) DocReview->Purity IdentityMS Identity by LC-MS (Confirm Molecular Weight) IdentityNMR Structure by ¹H NMR (Confirm Chemical Structure) ResSolvents Residual Solvents by GC-HS (Optional) Compare Compare In-house Data with CoA IdentityNMR->Compare Acceptance Acceptance Criteria Met? (e.g., Purity >99.5%, Correct Structure) Compare->Acceptance Release Release Standard for Use Acceptance->Release Yes Investigate Investigate Discrepancy Acceptance->Investigate No Investigate->Sourcing Contact Supplier / Source New Lot

Caption: Workflow for In-house Qualification of a Reference Standard.

Experimental Protocols for Verification

The following protocols are designed to be robust and are based on established analytical principles for pyridine and piperazine derivatives.[9][10][11][12] Method validation should be performed according to USP General Chapter <1225> or equivalent guidelines.[6][7][8][13][14]

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: This reversed-phase HPLC method is designed to separate the non-polar analyte from potential polar and non-polar impurities. The C18 column provides excellent retention for aromatic compounds.[9][15] A gradient elution ensures that a wide range of potential impurities can be resolved and detected. The UV detection wavelength is selected based on the chromophore of the nitropyridine system.

Methodology:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 310 nm (or λmax determined by PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject the sample in triplicate. Calculate the purity by area percent normalization, excluding the solvent front.

Protocol 2: Identity Confirmation by LC-MS

Causality: This method confirms the molecular weight of the main component, providing definitive evidence of its identity.

Methodology:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described in Protocol 4.1.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ mass of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine (C9H11ClN4O2, MW = 242.66). The theoretical m/z for [M+H]⁺ is 243.06. Verify that the mass spectrum of the main peak corresponds to this value with high mass accuracy.

Protocol 3: Structural Confirmation by ¹H NMR

Causality: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific isomeric structure and connectivity of the atoms.

Methodology:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns. The spectrum should be consistent with the structure of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine. Key expected signals would include two distinct aromatic protons on the pyridine ring and signals for the piperazine protons.

Troubleshooting and Decision Making

Discrepancies between the supplier's CoA and in-house data are not uncommon and require a systematic investigation.

G Start Purity Mismatch Detected (In-house vs. CoA) CheckMethod Verify Analytical Method (System Suitability, Prep, Integration) Start->CheckMethod CheckStandard Re-test Standard (Fresh Prep, Different Analyst) CheckMethod->CheckStandard Method OK RootCause Root Cause Identified? CheckMethod->RootCause Error Found CheckInstrument Verify Instrument Performance (Calibration, Maintenance) CheckStandard->CheckInstrument Mismatch Persists CheckStandard->RootCause Error Found ContactSupplier Contact Supplier with Data Request Retest or New Lot CheckInstrument->ContactSupplier Mismatch Persists CheckInstrument->RootCause Error Found RootCause->ContactSupplier No (External) CorrectiveAction Implement Corrective Action Re-release Standard RootCause->CorrectiveAction Yes (Internal)

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine

[1]

Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1] Scope: Operational guidance for the safe containment, transport, and final disposal of 1-(3-Chloro-5-nitropyridin-2-yl)piperazine (CNPP).

Executive Safety Summary

1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a halogenated, nitrogen-rich heterocyclic intermediate often used in medicinal chemistry (e.g., synthesis of thrombopoietin receptor agonists).[1] Its disposal requires strict adherence to halogenated organic waste protocols due to the chlorine substituent and thermal stability precautions due to the nitro group.

Core Disposal Directive:

  • Primary Stream: High-Temperature Incineration (with flue gas scrubbing).

  • Waste Code (RCRA): Not explicitly listed (P/U), but treated as D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH >12.5), and generally managed as Halogenated Organic Waste .[1]

  • Critical Prohibition: Do NOT mix with strong oxidizers or acids during accumulation.[2][3][4] The piperazine moiety is basic; mixing with acids can generate heat, potentially destabilizing the nitro group.[1]

Chemical Identity & Hazard Profile[2][4][5][6][7][8]

Accurate characterization is the first step in safety. While specific SDS data for this exact intermediate may be proprietary, its functional groups dictate the following safety profile based on structural analogs (e.g., 1-(3-Chlorophenyl)piperazine).

PropertyValue / ClassificationOperational Implication
Chemical Structure Pyridine ring with -Cl, -NO₂, and PiperazineHalogenated & Nitrogenous: Requires specialized incineration to capture HCl and NOx gases.[1]
Molecular Formula C₉H₁₁ClN₄O₂High Nitrogen Content: Potential for energetic decomposition if heated under confinement.
Physical State Solid (typically yellow/orange powder)Dust control is critical during transfer to waste containers.
GHS Hazards Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2APPE Mandatory: Double nitrile gloves, safety goggles, and N95/P100 respirator if dust is generated.[1]
Reactivity Basic (Piperazine amine)Incompatible with Acids: Exothermic neutralization risk.

Operational Disposal Protocol

Phase 1: Waste Segregation & Accumulation

Objective: Prevent cross-contamination and dangerous chemical reactions in the waste stream.

  • Select the Container:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Liquids (Mother Liquor): Use a chemically resistant HDPE carboy.

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.

    • Mandatory Fields:

      • Chemical Name: "1-(3-Chloro-5-nitropyridin-2-yl)piperazine"[1]

      • Constituents: "Halogenated Organics," "Piperazine derivative."[1]

      • Hazard Checkbox: "Toxic," "Irritant."[1]

  • Segregation Logic:

    • Do Not Mix With: Oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1] The nitro group on the pyridine ring renders the molecule potentially sensitive to oxidative stress.

    • Halogenated Stream: Ensure this waste is NOT placed in the "Non-Halogenated" solvent stream. The chlorine atom requires the incinerator to have acid gas scrubbers (to neutralize HCl formed during combustion).

Phase 2: Spill Management (Pre-Disposal)

If a spill occurs during handling, follow this containment logic before disposal:

  • Solid Spill:

    • Dampen the powder slightly with an inert solvent (e.g., glycol) or water mist to prevent dust generation (avoid creating a flowing slurry).

    • Scoop into the HDPE waste container using a spark-proof scoop.

    • Wipe surface with a soap/water solution; dispose of wipes as solid hazardous waste .

  • Liquid Spill:

    • Absorb with Vermiculite or Diatomaceous Earth .

    • Prohibited: Do not use sawdust or paper towels (combustibles) due to the nitro group's potential oxidizing nature in fire conditions.

Phase 3: Final Disposal (Incineration)

The only industry-accepted method for final destruction is High-Temperature Incineration .

  • Mechanism: The compound is injected into a kiln at >1000°C.

    • Carbon

      
       CO₂[1]
      
    • Hydrogen

      
       H₂O[1]
      
    • Nitrogen

      
       N₂ / NOx (Scrubbed via Selective Catalytic Reduction)
      
    • Chlorine

      
       HCl (Scrubbed via Ca(OH)₂ or NaOH spray dryers)
      
  • Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) is alerted to the "Halogenated" status to prevent fines or regulatory violations.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for segregating CNPP waste to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:1-(3-Chloro-5-nitropyridin-2-yl)piperazineStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidContainerPack in HDPE JarLabel: 'Toxic Solid'SolidPath->SolidContainerSolventCheckSolvent Type?LiquidPath->SolventCheckFinalDestructionFinal Disposal:High-Temp IncinerationSolidContainer->FinalDestructionHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventContains HalogensNonHaloSolventNon-Halogenated(Methanol, Ethyl Acetate)SolventCheck->NonHaloSolventNo HalogensHaloStreamStream: Halogenated Waste(Requires Scrubbing)HaloSolvent->HaloStreamNonHaloSolvent->HaloStream*CNPP adds Halogensto the mixHaloStream->FinalDestruction

Figure 1: Decision tree for the segregation of CNPP waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute (CNPP) reclassifies the entire mixture as Halogenated Waste .[1]

Technical Rationale (Expertise & Causality)

Why "Halogenated" Classification Matters

Even if the 1-(3-Chloro-5-nitropyridin-2-yl)piperazine is dissolved in a non-halogenated solvent like Methanol, the mixture must be treated as halogenated waste .[1]

  • Causality: When incinerated, the chlorine atom on the pyridine ring is liberated as Hydrogen Chloride (HCl) gas.[1]

  • Consequence: If sent to a standard fuel-blending kiln (designed for non-halogenated solvents), the HCl can corrode the facility's infrastructure and violate EPA emission standards.[1] It must go to a facility equipped with acid gas scrubbers.

The Nitro Group Stability

While nitropyridines are generally more stable than nitro-aliphatics, the combination of a nitro group and a secondary amine (piperazine) creates a molecule with significant potential energy.[1]

  • Protocol: Never heat the waste container. Store away from direct sunlight.[4]

  • Incompatibility: Avoid mixing with strong bases (NaOH) in the waste drum, as base-catalyzed decomposition of nitro-aromatics can be exothermic and runaway-prone.[1]

References

  • PubChem. (2025). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Compound Summary. National Library of Medicine. [Link] (Analogous structural safety data).

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-nitropyridin-2-YL)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-nitropyridin-2-YL)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.